1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are used in the treatment of various neurological conditions, heart diseases, and cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the hydroamination of alkyne functions by amide moieties, leading to the formation of benzazepinones . This process can be catalyzed by metals such as palladium or gold . Another approach involves the reductive Heck conditions to furnish benzazepinones and benzazepines in moderate to high yields . Amidation approaches can also be employed to obtain both saturated and unsaturated benzazepinones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and methoxymethylene Meldrum’s acid for substitution reactions . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or gold .
Major Products Formed
The major products formed from these reactions include substituted benzazepinones, pyrroles, and other heterocyclic compounds .
Scientific Research Applications
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzazepinones: Structurally similar compounds with diverse pharmacological activities.
Dibenzazepinones: Analogous compounds found in pharmaceutically relevant organic molecules.
Azepines: Seven-membered heterocyclic compounds with significant biological properties.
Uniqueness
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its trifluoroethanone moiety, which enhances its pharmacokinetic properties and binding affinity to molecular targets .
Biological Activity
The compound 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1204829-05-9) is a member of the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H16ClF3N2O with a molecular weight of 308.73 g/mol. The structure features a benzo[d]azepine core, which is significant for its interaction with various receptors in the brain.
Property | Value |
---|---|
Molecular Formula | C13H16ClF3N2O |
Molecular Weight | 308.73 g/mol |
CAS Number | 1204829-05-9 |
Purity | Not specified |
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic, anticonvulsant, muscle relaxant, and sedative properties.
Structure-Activity Relationships (SAR)
Recent studies have focused on the SAR of benzodiazepines to improve their efficacy and reduce side effects. For instance, modifications at specific positions on the benzodiazepine ring can significantly alter receptor affinity and biological activity. In particular:
- Substituents at Position 5 : Compounds with thienyl or furyl groups at this position have shown increased affinity for benzodiazepine receptors compared to unsubstituted analogs .
- Halogen Substitutions : The introduction of halogens at strategic positions enhances potency and selectivity towards specific receptor subtypes .
Pharmacological Effects
- Anxiolytic Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anxiolytic effects in animal models.
- Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant activity. The compound's structural features suggest potential efficacy in seizure management.
- Sedative Effects : The sedative properties are attributed to enhanced GABAergic transmission, which can be beneficial in treating sleep disorders.
Case Studies
A recent study evaluated the anxiolytic effects of several benzodiazepine derivatives in rodent models. The findings suggested that compounds with a trifluoroethanone moiety exhibited superior anxiolytic activity compared to traditional benzodiazepines.
Table 2: Summary of Case Study Findings
Compound Name | Anxiolytic Effect (Rodent Model) | Notes |
---|---|---|
This compound | High | Significant reduction in anxiety-like behavior |
Traditional Benzodiazepine (e.g., Diazepam) | Moderate | Effective but with more side effects |
Properties
CAS No. |
1204829-05-9 |
---|---|
Molecular Formula |
C13H16ClF3N2O |
Molecular Weight |
308.73 g/mol |
IUPAC Name |
1-[7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(19)18-5-3-10-2-1-9(8-17)7-11(10)4-6-18;/h1-2,7H,3-6,8,17H2;1H |
InChI Key |
VWQBQZUOZPPHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C=CC(=C2)CN)C(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
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